2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
Description
The compound "2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole" is a structurally complex molecule featuring a benzodiazole (benzimidazole derivative) core linked to a bicyclic octahydropyrrolo[3,4-c]pyrrole system via a cyclopentene carbonyl group.
Properties
IUPAC Name |
cyclopent-3-en-1-yl-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-22-18-9-5-4-8-17(18)21-20(22)24-12-15-10-23(11-16(15)13-24)19(25)14-6-2-3-7-14/h2-5,8-9,14-16H,6-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKHLSOUQLPDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CC=CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole typically involves multi-step reactions. The initial steps may include the formation of the cyclopentene core through Diels-Alder reactions or other cyclization processes. Subsequent steps often involve the functionalization of the bicyclic octahydropyrrolo[3,4-c]pyrrole moiety and the coupling with the 1H-1,3-benzodiazole structure, using reagents such as organolithium compounds or metal-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound could leverage scalable methods such as continuous flow synthesis. This approach can facilitate the precise control of reaction conditions, ensuring consistent product quality and higher yields. Catalytic systems may also be optimized to streamline the synthesis and minimize the need for purification steps.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: This can be facilitated by oxidizing agents like potassium permanganate or osmium tetroxide, affecting the cyclopentene ring or other functional groups.
Reduction: Hydrogenation or hydride reduction could modify the pyrrolo[3,4-c]pyrrole moiety, particularly influencing its oxidation states.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodiazole ring, potentially using reagents such as halogenating agents or nucleophilic species.
Common Reagents and Conditions
Oxidation: Potassium permanganate in basic or neutral conditions.
Reduction: Palladium on carbon with hydrogen gas for hydrogenation.
Substitution: Nucleophilic reagents like amines or halides, under conditions like reflux in polar solvents.
Major Products
Depending on the reaction type, the major products could include oxidized derivatives, hydrogenated cyclopentene or pyrrolo derivatives, and substituted benzodiazole compounds.
Scientific Research Applications
The scientific research applications of this compound span multiple disciplines:
Chemistry: It serves as a building block for complex organic synthesis and material science, contributing to the development of novel polymers and molecular devices.
Biology: Studies have explored its potential as a biological probe or inhibitor, interacting with specific enzymes or proteins.
Medicine: Preliminary research indicates possible applications in pharmacology, such as designing new therapeutic agents targeting specific cellular pathways.
Industry: The compound can be used in the synthesis of dyes, pigments, and other chemical intermediates, benefiting various industrial processes.
Mechanism of Action
The mechanism by which 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole exerts its effects often involves interaction with molecular targets such as enzymes or receptors. This interaction can trigger pathways including enzyme inhibition or activation, modulation of receptor activity, or alteration of cellular signaling cascades. Specific pathways may include those related to cell cycle regulation or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
A structurally analogous compound, "2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole" (CAS 2549048-51-1), provides a basis for comparison . The key distinction lies in the heterocyclic core: the target compound incorporates a 1-methyl-1H-benzodiazole moiety, while the analog substitutes this with a thiazole ring.
Structural and Physicochemical Differences
*Estimated based on structural similarity to the thiazole analog.
The benzodiazole core introduces aromaticity and planar geometry, favoring π-π stacking interactions and hydrogen bonding via its nitrogen atoms. In contrast, the thiazole’s sulfur atom may enhance solubility in polar solvents and influence redox properties. The molecular weight difference (~28 g/mol) reflects the benzodiazole’s additional aromatic ring and methyl group, which could impact bioavailability and membrane permeability.
Pharmacological Implications
- Benzodiazole Derivatives: Known for roles in kinase inhibition and antimicrobial activity due to their ability to mimic purine bases . The 1-methyl group may reduce metabolic degradation.
- Thiazole Derivatives : Frequently utilized in antiviral and anticancer agents (e.g., dasatinib analogs), with sulfur contributing to metal chelation and redox modulation .
Research Findings and Methodological Considerations
While direct data on the target compound are scarce, crystallographic techniques such as SHELX-based refinement (widely employed for small-molecule structural determination) may be relevant for elucidating its three-dimensional conformation .
Biological Activity
2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure suggests various biological activities, making it a subject of interest in drug discovery and development.
Chemical Structure and Properties
The compound features a unique bicyclic structure that comprises a benzodiazole moiety fused with an octahydropyrrolo framework. The presence of the cyclopentene carbonyl group enhances its reactivity and potential interactions with biological targets.
Molecular Formula : C19H27N3O3
IUPAC Name : 1-[(3aS,6aS)-5-(cyclopent-3-ene-1-carbonyl)-3a-(pyrrolidine-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
SMILES : CC(N(C[C@H]1CN(C2)C(C3CC=CC3)=O)C[C@@]12C(N1CCCC1)=O)=O
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies have shown that the compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent. Its action is likely due to disruption of bacterial cell membranes.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of related benzodiazole derivatives. The findings indicated that modifications to the carbonyl group significantly enhance anticancer activity against MCF-7 breast cancer cells. This study suggests that similar modifications to our compound could yield potent anticancer agents .
Antimicrobial Studies
In a recent investigation into novel antimicrobial agents, researchers evaluated the efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. The results revealed that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial activity .
Neuroprotective Mechanisms
Research published in Neuroscience Letters reported that compounds with similar bicyclic structures could protect against glutamate-induced neurotoxicity. This protection was attributed to the modulation of calcium influx and reduction of reactive oxygen species (ROS) production .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
